6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine
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Overview
Description
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the pyrrolo[3,4-d]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl
Properties
CAS No. |
23935-89-9 |
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Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
6-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13N5/c13-11-9-6-17(8-4-2-1-3-5-8)7-10(9)15-12(14)16-11/h1-5H,6-7H2,(H4,13,14,15,16) |
InChI Key |
SXWKHZXDTPRRJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)N=C(N=C2N)N |
Origin of Product |
United States |
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